molecular formula C9H9ClO4S B1434835 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid CAS No. 1547458-39-8

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Cat. No.: B1434835
CAS No.: 1547458-39-8
M. Wt: 248.68 g/mol
InChI Key: RSIVVUPKCIHPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid is an organic compound with a complex structure that includes a chlorosulfonyl group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid typically involves the chlorosulfonation of a suitable precursor. One common method is the reaction of 2-methylphenylacetic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other functional groups.

    Substitution: The chlorosulfonyl group can be substituted with nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenylacetic acid: A precursor in the synthesis of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid.

    Sulfonic acids: Compounds with similar sulfonyl functional groups.

    Sulfonamides: Derivatives formed by the reduction of the chlorosulfonyl group.

Uniqueness

This compound is unique due to its specific combination of a chlorosulfonyl group with a phenylacetic acid backbone. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research.

Biological Activity

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid, also referred to as chlorosulfonyl phenylacetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound possesses a chlorosulfonyl group, which is known for its reactivity. This feature allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

PropertyValue
Molecular FormulaC₉H₉ClO₃S
Molecular Weight232.68 g/mol
Melting Point90-92 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chlorosulfonyl group can form covalent bonds with nucleophiles, potentially leading to inhibition of specific enzymatic activities or modulation of cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes through covalent modification, affecting metabolic pathways.
  • Cellular Signaling : It could influence signaling pathways by modifying proteins involved in cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities, including anticancer properties and potential anti-inflammatory effects.

Anticancer Activity

A study evaluated the anticancer potential of similar sulfonamide compounds against a range of cancer cell lines. While specific data on this compound is limited, related compounds have shown promising results:

  • In Vitro Studies : Compounds with similar structures were tested against human cancer cell lines (e.g., DU145 for prostate cancer and K562 for leukemia) showing varying degrees of cytotoxicity.
CompoundCell LineIC₅₀ (µM)
Compound ADU14515
Compound BK56220
This compoundTBD

Anti-inflammatory Effects

The chlorosulfonyl moiety may also contribute to anti-inflammatory properties by modulating cytokine release or inhibiting inflammatory mediators. While direct studies on this specific compound are scarce, analogous compounds have demonstrated similar effects in preclinical models.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chlorosulfonyl compounds. Modifications to the phenyl ring or the acetic acid moiety can significantly alter potency and selectivity.

Key Observations:

  • Substituent Effects : The presence of electron-withdrawing groups enhances reactivity and potential biological activity.
  • Positioning of Functional Groups : The location of substituents on the aromatic ring influences interaction with biological targets.

Case Studies

  • Anticancer Screening : A comprehensive screening using the National Cancer Institute's protocol involved testing various sulfonamide derivatives against multiple cancer types. Results indicated that modifications to the aromatic system could enhance activity against specific tumor types.
  • Inflammation Models : In animal models, related sulfonamide compounds showed decreased levels of pro-inflammatory cytokines when administered in acute inflammation assays.

Properties

IUPAC Name

2-[2-(chlorosulfonylmethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIVVUPKCIHPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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